4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester
Overview
Description
“4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” is an organoboron compound that is extensively researched for its potential applications in organic synthesis and catalysis . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boronic ester moiety, which is a stable and versatile functional group in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the boronic ester moiety. This moiety is relatively stable and can be converted into a broad range of functional groups .Scientific Research Applications
Polymer Synthesis and Modification
One significant application is in the polymer science field, where it is used in the synthesis of π-conjugated polymers with specific end-functionalities. The Suzuki-Miyaura coupling polymerization technique employs this compound to afford high-molecular-weight π-conjugated polymers featuring boronic acid (ester) moieties at both ends. These polymers have potential applications in electronics and optoelectronics due to their conductive properties (Nojima et al., 2016).
Synthesis of Chiral Compounds
It also plays a crucial role in the efficient synthesis of chiral 1,1'-binaphthalenes through the asymmetric Suzuki-Miyaura reaction. This process has seen dramatic improvements by simplifying the purification of naphthylboronic acids, enabling the use of parent boronic acids instead of esters and bromo derivatives instead of iodo derivatives, thus facilitating access to chiral, sterically hindered binaphthalene derivatives (Genov et al., 2006).
Synthesis of Aryl Naphthalene Derivatives
A direct metal-free transformation from arylamines to aryl naphthalene-1,8-diamino boronamides, a type of masked boronic acid, has been developed based on Sandmeyer-type reactions. This showcases the versatility of boronic ester derivatives in facilitating complex synthetic transformations while tolerating a wide range of functional groups (Ding et al., 2019).
Metal-Free Borylation Methods
The compound is instrumental in metal- and additive-free photoinduced borylation methods for converting haloarenes directly to boronic acids and esters. This approach is particularly valuable in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis, offering a simpler, more environmentally friendly alternative to traditional metal-catalyzed borylation reactions (Mfuh et al., 2017).
Water-Soluble Boronic Acid Polymers
Furthermore, this chemical serves as a precursor in the facile synthesis of well-defined water-soluble boronic acid (co)polymers. These polymers have applications ranging from drug delivery to sensor technology, illustrating the broad utility of boronic ester derivatives in creating functional materials with specific chemical properties (Cambre et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that boronic esters like this compound are generally stable and readily prepared . These properties impact the bioavailability of the compound, making it a useful reagent in Suzuki–Miyaura cross-coupling reactions .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be marginally stable in water . This means that the presence of water can influence the compound’s stability and, consequently, its efficacy in Suzuki–Miyaura cross-coupling reactions .
properties
IUPAC Name |
2-[4-(bromomethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BBrO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPTWLZSCKVHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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